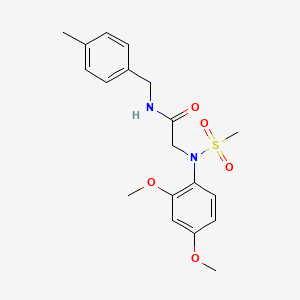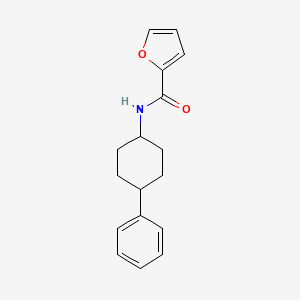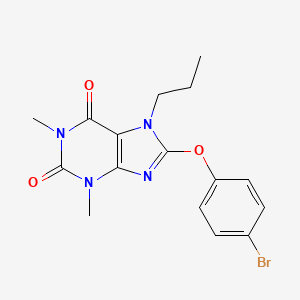![molecular formula C17H13F3N2O3 B3464928 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3464928.png)
5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, also known as TFOB, is a novel compound that has gained significant attention in the scientific community. It belongs to the family of oxadiazole derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes and receptors, to exert its biological effects. This compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. It has also been shown to interact with certain receptors in the brain, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, indicating its potential as an anti-cancer agent. It has also been shown to inhibit the growth of various bacteria, making it a promising candidate for use as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its versatility. It can be easily synthesized and purified, making it readily available for use in various experiments. It also exhibits a wide range of biological activities, making it a promising candidate for use in various fields such as medicine, agriculture, and material science.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and its long-term effects on human health and the environment are not fully understood.
Future Directions
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties. Studies have shown that this compound exhibits promising activity against various cancer cell lines, and further research is needed to determine its potential as an anti-cancer agent.
Another potential direction is the study of this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits promising activity against certain receptors in the brain, and further research is needed to determine its potential as a treatment for these disorders.
In agriculture, further research is needed to determine the potential use of this compound as a herbicide and insecticide. Studies have shown that this compound exhibits promising activity against various weeds and pests, and further research is needed to determine its potential as a crop protection agent.
Overall, this compound is a novel compound that exhibits promising activity in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications, but it has the potential to be a valuable tool in the development of new drugs, pesticides, and electronic devices.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. It has been shown to inhibit the growth of various weeds and pests, making it a promising candidate for use in crop protection.
In material science, this compound has been studied for its potential use in the development of organic electronics. It has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in the development of electronic devices such as solar cells and transistors.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-23-13-8-5-11(9-14(13)24-2)16-21-15(22-25-16)10-3-6-12(7-4-10)17(18,19)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZQQIDWFSPMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3464849.png)



![N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3464871.png)
![dimethyl 5-{[(benzoylamino)carbonothioyl]amino}isophthalate](/img/structure/B3464879.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3464884.png)
![N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3464892.png)
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3464897.png)
![N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3464904.png)
![5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3464915.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3464926.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3464935.png)